Cas no 80410-57-7 (3-Methoxy-4-nitrobenzaldehyde)

3-Methoxy-4-nitrobenzaldehyde structure
3-Methoxy-4-nitrobenzaldehyde structure
Nombre del producto:3-Methoxy-4-nitrobenzaldehyde
Número CAS:80410-57-7
MF:C8H7NO4
Megavatios:181.145482301712
MDL:MFCD08703367
CID:707683
PubChem ID:11492043

3-Methoxy-4-nitrobenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 3-Methoxy-4-nitrobenzaldehyde
    • Benzaldehyde,3-methoxy-4-nitro-
    • 3-methoxy-4-nitro-benzaldehyde
    • Benzaldehyde,3-methoxy-4-nitro
    • WUTIWOZYHHSBBU-UHFFFAOYSA-N
    • 2531AC
    • NE48274
    • 3-Methoxy-4-nitrobenzaldehyde (ACI)
    • DS-13771
    • DTXSID90467486
    • SCHEMBL1159451
    • O11030
    • AKOS011395915
    • A916088
    • EN300-124541
    • CS-0069818
    • NICOTINOYLAZIDE
    • MFCD08703367
    • Z959304258
    • 80410-57-7
    • MDL: MFCD08703367
    • Renchi: 1S/C8H7NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3
    • Clave inchi: WUTIWOZYHHSBBU-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=C(OC)C([N+](=O)[O-])=CC=1

Atributos calculados

  • Calidad precisa: 181.03800
  • Masa isotópica única: 181.03750770g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 201
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.4
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 72.1
  • Carga superficial: 0

Propiedades experimentales

  • Denso: 1.322
  • Punto de ebullición: 334.8 ℃/760mmHg
  • Punto de inflamación: 171 °C
  • PSA: 72.12000
  • Logp: 1.93910

3-Methoxy-4-nitrobenzaldehyde Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P280-P305+P351+P338
  • Condiciones de almacenamiento:Inert atmosphere,2-8°C

3-Methoxy-4-nitrobenzaldehyde Datos Aduaneros

  • Código HS:2913000090
  • Datos Aduaneros:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3-Methoxy-4-nitrobenzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-124541-0.05g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
0.05g
$22.0 2023-05-06
Enamine
EN300-124541-2.5g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
2.5g
$177.0 2023-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1140458-250mg
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 97%
250mg
¥157.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1140458-100mg
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 97%
100mg
¥85.00 2024-07-28
Enamine
EN300-124541-0.25g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
0.25g
$47.0 2023-05-06
Apollo Scientific
OR400210-5g
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 97%
5g
£207.00 2025-02-20
Chemenu
CM185616-5g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
5g
$528 2022-06-10
eNovation Chemicals LLC
D748985-1g
3-Methoxy-4-nitrobenzaldehyde
80410-57-7 97%
1g
$90 2024-06-07
Chemenu
CM185616-5g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
5g
$528 2021-06-16
Chemenu
CM185616-25g
3-methoxy-4-nitrobenzaldehyde
80410-57-7 95%
25g
$1328 2021-06-16

3-Methoxy-4-nitrobenzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  3 h, rt → 0 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 0 °C
Referencia
Chemoselective reduction and self-immolation based FRET probes for detecting hydrogen sulfide in solution and in cells
Chen, Bifeng; et al, Organic & Biomolecular Chemistry, 2014, 12(30), 5629-5633

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  -10 °C; 1 h, -10 °C; -10 °C → rt; 1 h, rt
Referencia
Dicyanovinyl-substituted J147 analogue inhibits oligomerization and fibrillation of β-amyloid peptides and protects neuronal cells from β-amyloid-induced cytotoxicity
Kim, Kyoungdo; et al, Organic & Biomolecular Chemistry, 2015, 13(37), 9564-9569

Synthetic Routes 3

Condiciones de reacción
Referencia
Arenecarbaldehydes: synthesis by reduction
Ditrich, K., Science of Synthesis, 2007, 25, 563-574

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; overnight, rt
Referencia
Discovery of a Tetrahydrobenzisoxazole Series of γ-Secretase Modulators
Zhao, Zhiqiang ; et al, ACS Medicinal Chemistry Letters, 2017, 8(10), 1002-1006

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 3 h, 60 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  16 h, rt
Referencia
Affinity-Driven Covalent Modulator of the Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Cascade
Chern, Jeffy ; et al, Angewandte Chemie, 2018, 57(24), 7040-7045

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide ;  24 h
Referencia
Catalyst/Additive Free Oxidation of Benzyl Bromides to Benzaldehydes
Aman, Hasil ; et al, ChemistrySelect, 2020, 5(47), 15015-15019

Synthetic Routes 7

Condiciones de reacción
Referencia
Imidazol-5-one as an Acceptor in Donor-Acceptor Cyclopropanes: Cycloaddition with Aldehydes
Mikhaylov, Andrey A. ; et al, Organic Letters, 2020, 22(7), 2740-2745

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Referencia
Synthesis and biological evaluation of aryl azide derivatives of combretastatin A-4 as molecular probes for tubulin
Pinney, K. G.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(10), 2417-2425

3-Methoxy-4-nitrobenzaldehyde Raw materials

3-Methoxy-4-nitrobenzaldehyde Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80410-57-7)3-Methoxy-4-nitrobenzaldehyde
A916088
Pureza:99%
Cantidad:25g
Precio ($):667.0